Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate

Catalog No.
S14078978
CAS No.
M.F
C14H20N2O4
M. Wt
280.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1...

Product Name

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-4-10(5-7-16)12-11(8-17)15-9-19-12/h8-10H,4-7H2,1-3H3

InChI Key

WPDNZXBWUMFAPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=CO2)C=O

Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structural features, including a tert-butyl group and a piperidine ring. Its molecular formula is C14H20N2O3C_{14}H_{20}N_2O_3, and it has a molecular weight of approximately 264.33 g/mol. The compound is identified by various chemical identifiers, including the CAS number 869901-02-0 and the PubChem CID 7172298. The structure consists of a piperidine core substituted with an oxazole ring that contains a formyl group, which contributes to its potential biological activity and reactivity in

Due to the presence of reactive functional groups. Notably:

  • Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols to form imines or hemiacetals, respectively.
  • Nucleophilic Additions: The carbonyl carbon in the formyl group can act as an electrophile, allowing nucleophiles to add across the double bond.
  • Reduction Reactions: The formyl group can be reduced to an alcohol or further reduced to a methylene group using reducing agents like sodium borohydride or lithium aluminum hydride.

Synthesis of tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes.
  • Piperidine Formation: The piperidine ring can be synthesized through cyclization of amino alcohols or by reductive amination methods.
  • Carboxylation: The introduction of the carboxylic acid moiety can be accomplished via carboxylation reactions or by using carboxylic acid derivatives.

These steps may involve various reagents and conditions tailored to optimize yields and purity.

Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate has potential applications in:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development targeting specific biological pathways.
  • Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic compounds.
  • Research: Its unique properties may be explored in medicinal chemistry and materials science.

Interaction studies for tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate would typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies may involve:

  • In vitro assays to determine the compound's efficacy against specific biological targets.
  • Molecular docking studies to predict how the compound interacts at the molecular level with proteins or other biomolecules.

Such studies are crucial for understanding its potential therapeutic roles.

Several compounds share structural similarities with tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(2-formylthiazol) piperidineContains thiazole instead of oxazoleDifferent heterocyclic structure may influence biological activity
Tert-butyl 4-(3-formyloxazolidin) piperidineOxazolidine ring structurePotentially different reactivity due to cyclic ether
Tert-butyl 4-(2-formyloxazole) piperidineSimilar oxazole structureVariation in position of formyl group may affect interactions

These compounds illustrate variations in heterocyclic structures and functional groups that may lead to differing biological activities and chemical reactivities compared to tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

280.14230712 g/mol

Monoisotopic Mass

280.14230712 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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